2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride
Description
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a 2-chloro-4-fluorophenyl group
Properties
CAS No. |
128833-98-7 |
|---|---|
Molecular Formula |
C9H10Cl2FNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
InChI Key |
RITWCTKMTZFCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and acrylonitrile.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, signal transduction, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
- 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness can result in distinct properties and applications compared to similar compounds.
Biological Activity
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride, a synthetic amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. Its molecular formula is , indicating the presence of both chlorine and fluorine substituents on the phenyl ring, which play crucial roles in its pharmacological interactions.
Chemical Structure and Properties
The compound features a chiral center at the second carbon atom, contributing to its potential stereoselective interactions with biological targets. The presence of halogen atoms not only affects its reactivity but also enhances its binding affinity to various enzymes and receptors, making it a candidate for further investigation in drug development.
Research indicates that 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride may act as an enzyme inhibitor or modulator , influencing several biochemical pathways. Its interactions with specific molecular targets can vary depending on the biological context and experimental conditions. Notably, studies have shown that compounds with similar structural motifs often exhibit distinct biological activities due to variations in their substituents.
Pharmacological Applications
The compound has been explored for its potential applications in treating various conditions, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways.
- Neurological Effects : Its structural analogs have been investigated for their ability to interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and potential biological activities of compounds related to 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | Substituted at the para position; different activity profile | |
| Methyl (S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate | Contains chlorine and fluorine at different positions | |
| Methyl 2-amino-3-(4-fluorophenyl)propanoic acid | Lacks chlorination; distinct pharmacological properties |
In Vitro Studies
In vitro studies have demonstrated that 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride exhibits significant inhibitory effects on certain enzyme activities. For example, it has been shown to inhibit specific proteases involved in cancer cell signaling, suggesting a pathway through which it may exert antitumor effects .
High-Throughput Screening
High-throughput screening methods have identified this compound as a selective inhibitor for certain drug resistance proteins, highlighting its potential role in overcoming multidrug resistance in cancer therapies . The compound's efficacy was evaluated against various cell lines, revealing promising results that warrant further exploration.
Toxicological Assessments
Toxicological assessments indicate that while 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride shows therapeutic promise, careful evaluation of its safety profile is necessary. Studies have indicated minimal cytotoxicity at therapeutic concentrations, but further long-term studies are required to fully understand its safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
